molecular formula C17H24O B14181880 5-[(Benzyloxy)methyl]spiro[3.5]nonane CAS No. 919482-24-9

5-[(Benzyloxy)methyl]spiro[3.5]nonane

Cat. No.: B14181880
CAS No.: 919482-24-9
M. Wt: 244.37 g/mol
InChI Key: NSNKTWDGLYTZDO-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]spiro[3.5]nonane is a spirocyclic compound characterized by a central spiro[3.5]nonane scaffold, where one of the substituents is a benzyloxymethyl group. The spiro[3.5]nonane framework consists of two fused rings (three- and five-membered), creating a rigid bicyclic structure that enhances stereochemical stability.

Properties

CAS No.

919482-24-9

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

9-(phenylmethoxymethyl)spiro[3.5]nonane

InChI

InChI=1S/C17H24O/c1-2-7-15(8-3-1)13-18-14-16-9-4-5-10-17(16)11-6-12-17/h1-3,7-8,16H,4-6,9-14H2

InChI Key

NSNKTWDGLYTZDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]spiro[3.5]nonane typically involves the formation of the spiro[3.5]nonane core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of 5-[(Benzyloxy)methyl]spiro[3.5]nonane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]spiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the spirocyclic core or the benzyloxy group, leading to different products.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.

Scientific Research Applications

5-[(Benzyloxy)methyl]spiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]spiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The spirocyclic structure can affect the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[(Benzyloxy)methyl]spiro[3.5]nonane with key analogs based on substituents, heteroatom composition, and functional groups.

Substituent Variations
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-[(Benzyloxy)methyl]spiro[3.5]nonane Benzyloxymethyl C₁₆H₂₂O₂ 246.35 High lipophilicity; synthetic intermediate Inferred
5-Methyl-2-oxaspiro[3.5]nonane Methyl C₉H₁₆O 140.22 Simpler scaffold; used in ring-opening reactions
7-(Benzo[d][1,3]dioxol-5-ylmethyl)spiro[3.5]nonane Benzodioxolylmethyl C₁₅H₁₉NO₃ 261.32 Bioactive potential (e.g., CNS targeting)
6-(Bromomethyl)-5-oxaspiro[3.5]nonane Bromomethyl C₉H₁₅BrO 219.12 Electrophilic intermediate for cross-coupling

Key Insights :

  • Benzodioxolylmethyl analogs (e.g., 7-(Benzo[d][1,3]dioxol-5-ylmethyl)spiro[3.5]nonane) exhibit higher molecular complexity and are often explored for neuroactive properties .
Heteroatom Composition
Compound Name Heteroatoms in Scaffold Key Functional Groups Stability/Reactivity Notes Reference
5-[(Benzyloxy)methyl]spiro[3.5]nonane None (all-carbon) Benzyl ether Stable under basic conditions Inferred
2-Oxa-5-azaspiro[3.5]nonane oxalate 1 O, 1 N Oxalate salt Polar; improved solubility in polar solvents
5-Boc-2-oxa-5-azaspiro[3.5]nonane 1 O, 1 N Boc-protected amine Stable storage; used in peptide synthesis

Key Insights :

  • Oxygen- and nitrogen-containing spirocycles (e.g., 2-Oxa-5-azaspiro[3.5]nonane oxalate) exhibit higher polarity, making them suitable for aqueous-phase reactions .
  • Boc-protected derivatives (e.g., 5-Boc-2-oxa-5-azaspiro[3.5]nonane) are critical in multistep syntheses due to their stability and ease of deprotection .
Functional Group Reactivity
Compound Name Reactive Site Synthetic Utility Reference
5-[(Benzyloxy)methyl]spiro[3.5]nonane Benzyl ether Deprotection to yield hydroxymethyl group Inferred
5-Benzyl-5-azaspiro[3.5]nonan-8-one Ketone Electrophilic reactivity for nucleophilic additions
6-(Bromomethyl)-5-oxaspiro[3.5]nonane Bromomethyl Suzuki-Miyaura cross-coupling

Key Insights :

  • The benzyl ether in 5-[(Benzyloxy)methyl]spiro[3.5]nonane can be cleaved via hydrogenolysis to generate a hydroxymethyl group, a common strategy in prodrug design.
  • Bromomethyl derivatives (e.g., 6-(Bromomethyl)-5-oxaspiro[3.5]nonane) serve as versatile intermediates for C-C bond formation .

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